

# Application Note: Quantification of Urinary Ethylthiourea by LC-MS/MS

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## Compound of Interest

Compound Name: Ethylthiourea

Cat. No.: B145662

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## Introduction

Ethylenethiourea (ETU) is a metabolite of ethylenebisdithiocarbamate (EBDC) fungicides, which are widely used in agriculture.[1][2] It is also utilized as a vulcanization accelerator in the rubber industry.[3] Due to its potential teratogenic and goitrogenic effects observed in animal studies, monitoring human exposure to EBDCs and ETU is of significant toxicological concern.[3] The quantification of ETU in urine is a well-established biomarker for assessing occupational and environmental exposure.[2][4] This application note provides a detailed protocol for the sensitive and selective quantification of urinary ETU using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## Experimental Protocols

This section details the necessary reagents, sample preparation, and analytical conditions for the quantification of urinary ETU.

## Reagents and Materials

- Ethylenethiourea (ETU) standard
- d4-Ethylenethiourea (d4-ETU) internal standard (IS)[3][5]
- Methanol (HPLC grade)[5]

- Acetonitrile (HPLC grade)
- Dichloromethane (HPLC grade)[3][5]
- Formic acid[5]
- Ultrapure water
- Human urine (blank)
- Solid-supported liquid extraction (SLE) columns[3][5]
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Centrifuge
- Nitrogen evaporator
- LC-MS/MS system (e.g., triple quadrupole)

## Sample Preparation: Solid-Supported Liquid Extraction (SLE)

This method is adapted from established protocols for ETU extraction from urine.[3][5]

- **Sample Thawing and Centrifugation:** Allow frozen urine samples to thaw at room temperature. Centrifuge the samples to pellet any precipitate.
- **Internal Standard Spiking:** To a 1 mL aliquot of urine, add the internal standard (d4-ETU) to a final concentration of 10 µg/L.
- **SLE Cartridge Loading:** Load the urine sample onto an SLE cartridge and allow it to absorb for 10 minutes.
- **Elution:** Elute the analytes by passing 6 mL of dichloromethane through the cartridge. Repeat the elution with another 6 mL of dichloromethane after a 10-minute interval.[5]
- **Evaporation:** Evaporate the combined eluate to dryness under a gentle stream of nitrogen.

- Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in 20% methanol).[5] Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

## Liquid Chromatography (LC) Conditions

Parameter	Condition
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A	0.1% Formic acid in water[5]
Mobile Phase B	0.1% Formic acid in methanol[5]
Gradient	Optimized for separation of ETU and d4-ETU (e.g., start with low %B)
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40 °C

## Mass Spectrometry (MS/MS) Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive[1][6]
Scan Type	Multiple Reaction Monitoring (MRM)[6][7]
MRM Transitions	ETU: 103.1 -> 60.0 (Quantifier), 103.1 -> 43.0 (Qualifier) d4-ETU: 107.1 -> 64.0 (Quantifier)
Collision Energy	Optimized for each transition
Source Temperature	500 °C
IonSpray Voltage	5500 V

## Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for urinary ETU analysis based on published data.

Parameter	Value	Reference
Linearity Range	0.1 - 54 ng/mL	[1]
0 - 50 µg/L	[7]	
0.25 - 200 ng/mL	[8]	
Limit of Detection (LOD)	0.05 ng/mL	[1]
0.5 µg/L	[7]	
Limit of Quantification (LOQ)	1.5 µg/L	[7]
0.5 µg/L	[5]	
0.5 ng/mL	[8]	

Precision & Accuracy	Within-Day Precision (CV%)	Between-Day Precision (CV%)	Accuracy (%)	Reference
Low Concentration	≤ 8.3	≤ 10.1	97 - 118	[7]
High Concentration	3 - 5	9	-	[1]
Overall	2.50 - 6.28	-	-	[3]

## Experimental Workflow



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Caption: Workflow for urinary ETU quantification.

## Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of ethylenethiourea in human urine. The use of an isotopically labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This protocol is suitable for biomonitoring studies aimed at assessing human exposure to EBDC fungicides and for clinical and toxicological research.

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- To cite this document: BenchChem. [Application Note: Quantification of Urinary Ethylthiourea by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b145662#protocol-for-quantifying-urinary-ethylthiourea-by-lc-ms-ms\]](https://www.benchchem.com/product/b145662#protocol-for-quantifying-urinary-ethylthiourea-by-lc-ms-ms)

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